oxophosphanium CAS No. 88648-10-6](/img/structure/B14377336.png)
[(3-Bromophenyl)methoxy](1-hydroxyethyl)oxophosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromophenyl)methoxyoxophosphanium is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a bromophenyl group, a methoxy group, and an oxophosphanium moiety, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)methoxyoxophosphanium typically involves the reaction of 3-bromophenol with a suitable methoxy reagent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the methoxy group. The resulting intermediate is then reacted with an oxophosphanium precursor to yield the final compound.
Industrial Production Methods
Industrial production of (3-Bromophenyl)methoxyoxophosphanium follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial methods include continuous flow synthesis and batch processing, where reaction parameters such as temperature, pressure, and reagent concentrations are carefully controlled.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Bromophenyl)methoxyoxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Bromophenyl)methoxyoxophosphanium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-Bromophenyl)methoxyoxophosphanium involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl group can interact with various enzymes and receptors, modulating their activity. The methoxy and oxophosphanium groups contribute to the compound’s overall reactivity and stability, influencing its biological and chemical effects.
Vergleich Mit ähnlichen Verbindungen
(3-Bromophenyl)methoxyoxophosphanium can be compared with similar compounds such as:
(4-Bromophenyl)methoxyoxophosphanium: Similar structure but with the bromine atom in the para position.
(2-Bromophenyl)methoxyoxophosphanium: Bromine atom in the ortho position, affecting its reactivity and properties.
(3-Chlorophenyl)methoxyoxophosphanium: Chlorine atom instead of bromine, leading to different chemical behavior.
Eigenschaften
CAS-Nummer |
88648-10-6 |
|---|---|
Molekularformel |
C9H11BrO3P+ |
Molekulargewicht |
278.06 g/mol |
IUPAC-Name |
(3-bromophenyl)methoxy-(1-hydroxyethyl)-oxophosphanium |
InChI |
InChI=1S/C9H11BrO3P/c1-7(11)14(12)13-6-8-3-2-4-9(10)5-8/h2-5,7,11H,6H2,1H3/q+1 |
InChI-Schlüssel |
CBFMFWNUERVMRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(O)[P+](=O)OCC1=CC(=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4,5-Tribromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14377260.png)
![4-Chloro-1-{[ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole](/img/structure/B14377266.png)
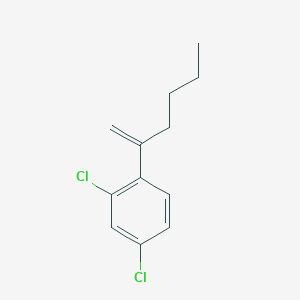
![2-Methyl-5-[(2-nitrophenyl)methyl]-1,3,4-oxadiazole](/img/structure/B14377271.png)
![{4-[(E)-Phenyldiazenyl]phenyl}phosphonic acid](/img/structure/B14377274.png)

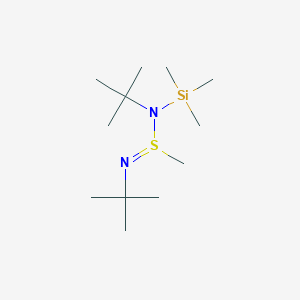
![3-[2,2-Di(benzenesulfonyl)-2-chloroethyl]-1H-indole](/img/structure/B14377282.png)
![N-[2-(3-Chloro-4-methoxyanilino)ethyl]urea](/img/structure/B14377285.png)
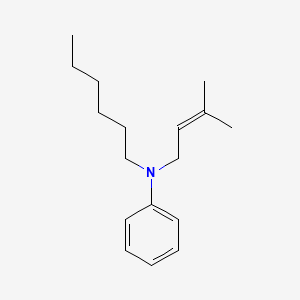
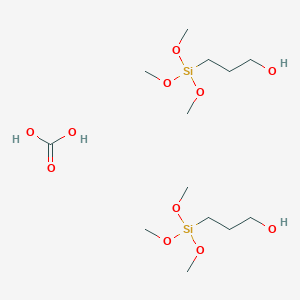
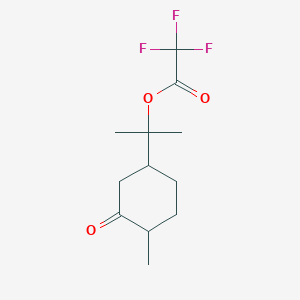
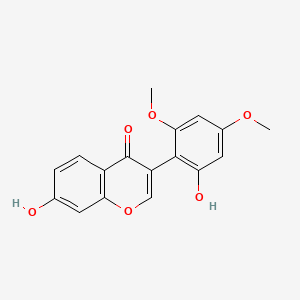
![1,2,3,10-Tetrahydropyrrolo[2,3-a]carbazole](/img/structure/B14377328.png)
